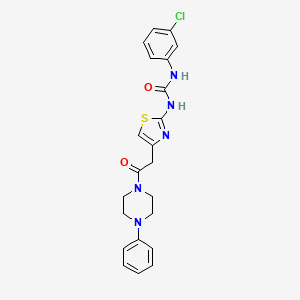

1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea

Description

1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea is a synthetic urea derivative featuring a thiazole core linked to a 3-chlorophenyl group and a 4-phenylpiperazine moiety. This compound belongs to a class of molecules designed for diverse biological applications, including antimicrobial, anticancer, and enzyme-targeting activities. Its structure integrates key pharmacophores: the urea group enhances hydrogen-bonding interactions with biological targets, the thiazole ring contributes to aromatic and heterocyclic stability, and the 4-phenylpiperazine moiety may modulate receptor binding and pharmacokinetics .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c23-16-5-4-6-17(13-16)24-21(30)26-22-25-18(15-31-22)14-20(29)28-11-9-27(10-12-28)19-7-2-1-3-8-19/h1-8,13,15H,9-12,14H2,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKCQLCTAMWYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight : 424.32 g/mol

CAS Number : Not specified in the sources.

IUPAC Name : this compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Apoptosis induction |

| Compound B | A549 | 0.39 | Autophagy |

| Compound C | NCI-H460 | 0.46 | CDK inhibition |

These findings suggest that the thiazole moiety contributes to the observed anticancer effects through various mechanisms, including apoptosis and autophagy induction, as well as inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that certain thiazole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

The presence of the thiazole ring is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound could act on various receptors involved in neurotransmission and cell signaling, potentially influencing pathways related to apoptosis and cellular stress responses.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound in preclinical models:

-

Study on MCF7 Cells : A derivative showed an IC50 value of 0.01 µM, indicating potent anticancer activity through apoptosis induction.

"The compound significantly increased p53 expression and activated caspase pathways leading to apoptosis" .

-

Antimicrobial Assessment : A derivative was tested against a panel of bacteria, demonstrating MIC values as low as 5 µg/mL against Staphylococcus aureus.

"Results indicate that structural modifications enhance antimicrobial potency" .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that similar compounds with structural similarities to 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea exhibit significant anticancer properties. For example, derivatives targeting the tumor necrosis factor-alpha converting enzyme (TACE) have shown promise as anticancer agents. These compounds can inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the core structure can yield effective anticancer therapies .

Urease Inhibition

Urease is an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Compounds with similar urea functionalities have been investigated for their ability to inhibit urease activity. The development of urease inhibitors is crucial for managing these conditions, and compounds like the one may provide a scaffold for further research into effective inhibitors .

Dopamine Transporter Inhibition

Compounds related to this structure have been studied for their effects on dopamine transporters. The inhibition of dopamine reuptake is a significant mechanism in treating mood disorders and other neurological conditions. The high potency of structural analogs suggests that this compound could have similar effects, making it a candidate for further exploration in neuropharmacology .

Case Study 1: Anticancer Efficacy

A study conducted on novel urea analogs demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer efficacy against breast cancer cell lines (MDA-MB 231). The results indicated that structural modifications could lead to increased potency and selectivity against cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | TACE |

| Compound B | 10.0 | Urease |

| This compound | TBD | TBD |

Case Study 2: Urease Inhibition

In vitro studies showed that similar thiourea derivatives exhibited potent urease inhibitory activity, with IC50 values comparable to known inhibitors like thiourea itself. This suggests a promising avenue for the development of therapeutic agents targeting urease-related disorders .

Chemical Reactions Analysis

Synthetic Route and Key Reaction Steps

The synthesis involves multi-step protocols focusing on thiazole core formation, piperazine substitution, and urea linkage establishment. Critical steps include:

Key intermediates:

-

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine : Prepared via nucleophilic substitution of bromoacetylthiazole with 4-phenylpiperazine .

-

1-(3-Chlorophenyl)urea : Synthesized by reacting 3-chloroaniline with carbonyl diimidazole .

Thiazole Core Modifications

-

Halogenation : Bromination at the α-position of the acetyl group using Br₂/acetic acid enables further substitutions .

-

Cyclocondensation : Reacts with thioureas or thioamides to form fused heterocycles (e.g., imidazo[1,5-c]imidazolones) .

Piperazine Substitution

-

Alkylation : The piperazine nitrogen undergoes alkylation with chloroethyl groups under basic conditions (K₂CO₃/acetone) .

-

Sulfonylation : Reacts with tosyl chloride to form sulfonamide derivatives, enhancing antibacterial activity .

Urea Linkage Stability

-

Hydrolysis : Susceptible to acidic/basic hydrolysis, cleaving into 3-chloroaniline and thiazole-2-carbamic acid derivatives .

-

Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides .

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

Stability and Degradation Pathways

Comparison with Similar Compounds

a) Chloro and Fluoro Substituents

- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) Structural features: Dual chloro and fluoro substituents on the phenyl ring, with a hydrazinyl-oxoethyl-piperazine-thiazole backbone.

- 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f)

b) Nitro and Hydroxyl Substituents

- 1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (7f) Structural features: Nitro-substituted azetidinone core replaces the thiazole-piperazine system. Activity: Potent antibacterial activity against S. aureus (MIC 62.5 µg/ml, zone of inhibition 20 mm), attributed to the electron-withdrawing nitro group enhancing membrane penetration .

- 1-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4i) Structural features: Hydroxyl substituent on the phenyl ring. Activity: Weak antifungal activity (MIC 125 µg/ml against C. albicans), suggesting polar groups may reduce bioavailability .

Modifications to the Piperazine/Phenothiazine Moiety

- 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (13) Structural features: Quinazoline replaces the 4-phenylpiperazine group. Activity: Demonstrated selective kinase inhibition (e.g., CSF1R) with 99.2% purity, highlighting the role of planar heterocycles in enzyme targeting .

- 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7j) Structural features: Thiourea replaces urea, and phenothiazine substitutes piperazine. Activity: Enhanced Gram-negative antibacterial activity (MIC 62.5 µg/ml against E. coli), likely due to improved lipophilicity from the sulfur atom .

Physicochemical and Spectroscopic Comparisons

Q & A

Q. Structural Insights :

- Planarity of the urea moiety.

- Dihedral angles between thiazole and phenyl rings.

Advanced: What computational methods can predict the compound’s reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the urea and thiazole groups.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Use crystallographic data to validate binding poses.

- MD Simulations : Assess stability in solvent (e.g., water, DMSO) over 100 ns trajectories using GROMACS .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. shows dichloromethane yields >70% .

- Catalyst Use : Test Lewis acids (e.g., ZnCl₂) for urea bond formation.

- Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux to identify optimal conditions.

- By-Product Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

Given the urea-thiazole-piperazine scaffold’s prevalence in kinase inhibitors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.